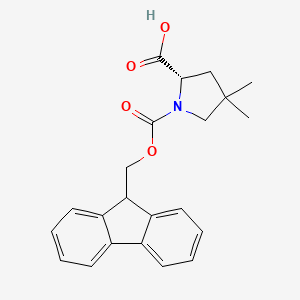

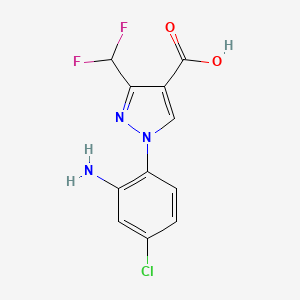

![molecular formula C17H10F6N2S B2367748 7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477852-01-0](/img/structure/B2367748.png)

7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They have six positional isomers depending on the location of the nitrogen atoms . These compounds are found in natural products (plants and marine organisms) or can be obtained synthetically .

Synthesis Analysis

The synthesis of naphthyridines has been a subject of research for many years. For instance, the Friedlander reaction is a well-known method for synthesizing 1,8-naphthyridines . This reaction involves the use of an inexpensive and biocompatible ionic liquid as a catalyst . The choline hydroxide (ChOH) is used as a metal-free, nontoxic, and water-soluble catalyst .Molecular Structure Analysis

Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .科学的研究の応用

NK1 Receptor Antagonists

7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine derivatives have been explored for their role as tachykinin NK1 receptor antagonists. Studies like the one by Natsugari et al. (1999) delve into the synthesis and evaluation of cyclic analogues of these compounds for NK1 antagonistic activities, highlighting their potential in treating bladder function disorders (Natsugari et al., 1999).

Synthesis and Structural Studies

Research by Gan et al. (2011) focuses on synthesizing and characterizing Cu(I) and Pb(II) complexes containing tris-naphthyridyl compounds, which include derivatives of this compound. These studies provide insights into the molecular structures and properties of these complexes (Gan et al., 2011).

Diiron Complexes Modeling

He and Lippard (2001) explore the synthesis and electrochemical studies of diiron complexes using 1,8-naphthyridine-based dinucleating ligands. This research aids in understanding the active sites of non-heme diiron enzymes (He & Lippard, 2001).

Synthesis of Novel Bis(3-aryl-1,8-naphthyridin-2-yl)sulfanes

Ravi et al. (2018) discuss an eco-friendly synthesis of bis(3-aryl-1,8-naphthyridin-2-yl)-sulfanes under microwave and conventional conditions. These compounds are evaluated for their anti-microbial activity, offering potential applications in medical research (Ravi et al., 2018).

Efflux Pump Inhibition in Multiresistant Bacteria

Oliveira-Tintino et al. (2020) investigate the potential of 1,8-naphthyridine sulfonamides as inhibitors of TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. This study contributes to the understanding of bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

作用機序

Target of Action

It is known that 1,5-naphthyridine derivatives exhibit a variety of biological activities, suggesting they interact with multiple targets .

Mode of Action

1,5-naphthyridine derivatives have been found to be effective in a mouse model of inflammation, suggesting they may interact with targets involved in inflammatory pathways .

Biochemical Pathways

Given the biological activities of related compounds, it is likely that this compound interacts with pathways involved in inflammation and possibly other cellular processes .

Pharmacokinetics

Related 1,5-naphthyridine derivatives have been reported to have good in vivo pharmacokinetics in rat models, suggesting good bioavailability .

Result of Action

Related 1,5-naphthyridine derivatives have been found to be effective in a mouse model of inflammation, suggesting they may have anti-inflammatory effects .

Action Environment

The biological activity of related compounds suggests that they are likely to be stable under physiological conditions .

将来の方向性

Naphthyridines and their derivatives have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing potential applications in medicine and other fields.

特性

IUPAC Name |

7-benzylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N2S/c18-16(19,20)12-8-13(17(21,22)23)24-15-11(12)6-7-14(25-15)26-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARAHZBOWDYPGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)

![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)